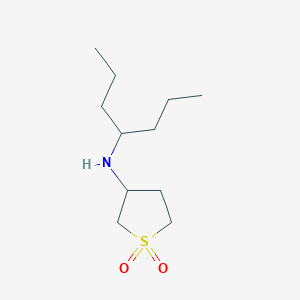![molecular formula C13H19NO2 B7808862 Methyl 4-{[(2-methylpropyl)amino]methyl}benzoate](/img/structure/B7808862.png)
Methyl 4-{[(2-methylpropyl)amino]methyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[(2-methylpropyl)amino]methyl}benzoate is an organic compound with the molecular formula C13H19NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amino group is substituted with a 2-methylpropyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(2-methylpropyl)amino]methyl}benzoate typically involves a multi-step process:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The amino group is alkylated with 2-methylpropyl chloride in the presence of a base like sodium hydroxide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like recrystallization and chromatography is common in industrial settings.
化学反応の分析
Types of Reactions
Methyl 4-{[(2-methylpropyl)amino]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or the ester functionality.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
Methyl 4-{[(2-methylpropyl)amino]methyl}benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial products.
作用機序
The mechanism of action of Methyl 4-{[(2-methylpropyl)amino]methyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the 2-methylpropyl group.
Ethyl 4-aminobenzoate: Similar ester functionality but with an ethyl group instead of a methyl group.
Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of an amino group.
Uniqueness
Methyl 4-{[(2-methylpropyl)amino]methyl}benzoate is unique due to the presence of the 2-methylpropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility, stability, and binding affinity in various applications.
特性
IUPAC Name |
methyl 4-[(2-methylpropylamino)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)8-14-9-11-4-6-12(7-5-11)13(15)16-3/h4-7,10,14H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYMBZGTOKIEPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine](/img/structure/B7808784.png)
![5-[4-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7808789.png)
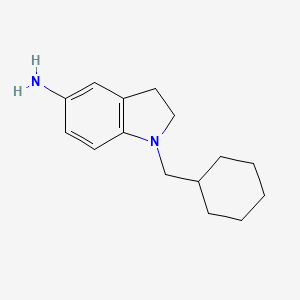
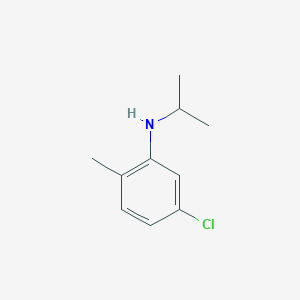
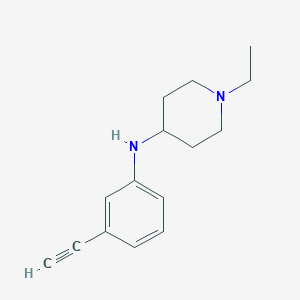
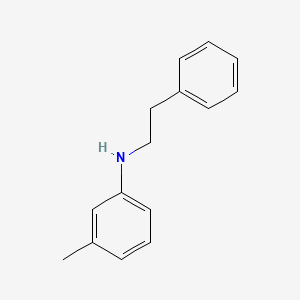
![4-[(1-Phenyl-ethylamino)-methyl]-benzonitrile HCl](/img/structure/B7808842.png)
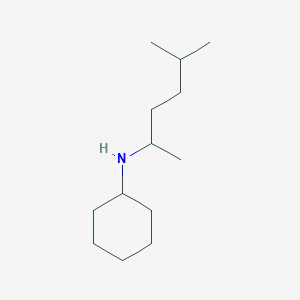
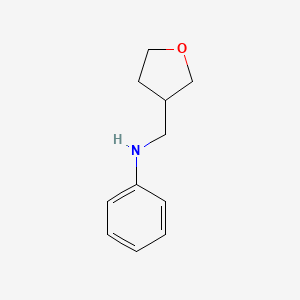
![N-[(3,4-Difluorophenyl)methyl]propan-2-amine](/img/structure/B7808852.png)
![[1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine](/img/structure/B7808854.png)
![(Pentan-3-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B7808863.png)
amine](/img/structure/B7808869.png)
